N-benzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide
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Overview
Description
N-benzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide is a synthetic organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide typically involves the following steps:
Formation of the Benzisothiazole Core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Acetamide Formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzisothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, benzisothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. N-benzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide may exhibit similar properties.
Medicine
Medicinal applications could include the development of new pharmaceuticals targeting specific biological pathways. The compound’s ability to interact with enzymes and receptors makes it a candidate for drug discovery.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide would depend on its specific interactions with molecular targets. Typically, benzisothiazole derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole: The parent compound, known for its biological activity.
2-Methylbenzisothiazole: A derivative with a methyl group at the 2-position.
N-Benzylbenzisothiazole: Similar structure but without the acetamide moiety.
Uniqueness
N-benzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide is unique due to the presence of both the benzyl and acetamide groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may offer distinct advantages in terms of binding affinity and specificity in biological systems.
Properties
IUPAC Name |
N-benzyl-N-methyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-18(11-13-7-3-2-4-8-13)16(20)12-19-17(21)14-9-5-6-10-15(14)24(19,22)23/h2-10H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSURSNNWQFJCJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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